molecular formula C4H12ClN B12058744 N-Butylamine-D11 dcl

N-Butylamine-D11 dcl

Cat. No.: B12058744
M. Wt: 121.67 g/mol
InChI Key: ICXXXLGATNSZAV-CCVMVDGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butylamine-D11 deuteriochloride: is a deuterated compound with the molecular formula CD3CD2CD2CD2ND2 DCl. It is a stable isotope-labeled version of n-butylamine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for various applications, including studies in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of n-butylamine involves the reaction of n-butanol with ammonia and hydrogen in the presence of a catalyst. The reaction is carried out at temperatures ranging from 160 to 220°C and pressures between 0.3 to 0.8 MPa. The product is then distilled to obtain n-butylamine .

Industrial Production Methods: In industrial settings, n-butylamine is produced through the catalytic amination of alcohols. This method involves the use of n-butanol, ammonia, and hydrogen, with a catalyst to facilitate the reaction. The process is designed to be efficient, with high yields and low costs .

Chemical Reactions Analysis

Types of Reactions: N-Butylamine-D11 deuteriochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Butylamine-D11 deuteriochloride involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and metabolic pathways. The compound’s effects are exerted through its participation in chemical reactions, where it acts as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

  • Propyl-d7-amine
  • Isopropyl-d7-amine
  • Hexammine cobalt (III) chloride-d18
  • Adamantane-d16
  • p-Terphenyl-d14

Uniqueness: N-Butylamine-D11 deuteriochloride is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Compared to other similar compounds, it offers higher isotopic purity and stability, making it a valuable tool in scientific research .

Properties

Molecular Formula

C4H12ClN

Molecular Weight

121.67 g/mol

IUPAC Name

(2H)chlorane;N,N,1,1,2,2,3,3,4,4,4-undecadeuteriobutan-1-amine

InChI

InChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H/i1D3,2D2,3D2,4D2;/hD3

InChI Key

ICXXXLGATNSZAV-CCVMVDGLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H].[2H]Cl

Canonical SMILES

CCCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.